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Compound of Interest

Compound Name: N-(Acetyloxy)acetamide

Cat. No.: B15349332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established and theoretical peer-reviewed

methods for the characterization of N-(Acetyloxy)acetamide. Due to a lack of specific

published data for N-(Acetyloxy)acetamide, this document presents expected analytical data

based on fundamental principles and compares it with experimental data from a structurally

related analog, N-(2-Acetylphenyl)acetamide.

Introduction to N-(Acetyloxy)acetamide and its
Analogs
N-(Acetyloxy)acetamide belongs to the acetamide class of organic compounds, which are

widely studied in medicinal chemistry and drug development for their diverse biological

activities. Proper characterization of these molecules is crucial for confirming their identity,

purity, and stability. This guide outlines the standard analytical techniques used for this

purpose.

Comparative Analytical Data
The following tables summarize the expected analytical data for N-(Acetyloxy)acetamide and

the reported data for N-(2-Acetylphenyl)acetamide.

Table 1: General Properties
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Property
N-(Acetyloxy)acetamide
(Predicted)

N-(2-
Acetylphenyl)acetamide
(Reported)

Molecular Formula C₄H₇NO₃ C₁₀H₁₁NO₂[1]

Molecular Weight 117.10 g/mol 177.20 g/mol [1]

Appearance Colorless to white solid Orange needle-like crystals[1]

Table 2: Spectroscopic Data

Technique
N-(Acetyloxy)acetamide
(Predicted)

N-(2-
Acetylphenyl)acetamide
(Reported)

¹H NMR (CDCl₃)

δ ~2.1 (s, 3H, COCH₃), ~2.2

(s, 3H, OCOCH₃), ~7.5 (br s,

1H, NH)

δ 11.706 (s, 1H), 8.735 (dd,

1H), 7.888 (dd, 1H)[1]

¹³C NMR (CDCl₃)
δ ~23 (CH₃), ~25 (CH₃), ~168

(C=O), ~170 (C=O)

Not explicitly reported, but

expected aromatic and

carbonyl signals.

IR (cm⁻¹)

~3300 (N-H stretch), ~1750

(ester C=O stretch), ~1680

(amide C=O stretch)

3222, 3065, 1687, 1652, 1584,

1529, 1454, 1251, 765, 723[1]

Mass Spec. (m/z) Expected [M+H]⁺ at 118.05
Predicted [M+H]⁺ at

178.08626[2]

Table 3: Chromatographic Data

Technique
N-(Acetyloxy)acetamide
(Predicted)

N-(2-
Acetylphenyl)acetamide
(Alternative)

HPLC (Reverse Phase)
Shorter retention time due to

higher polarity

Longer retention time due to

lower polarity
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of the compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Data Analysis: Integrate the proton signals to determine the relative number of protons.

Analyze the chemical shifts and coupling constants to elucidate the connectivity of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Acquisition:

Collect a background spectrum of the clean ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

such as N-H, C=O (amide and ester), and C-N bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled with an

appropriate ionization source (e.g., ESI, APCI).

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low

µg/mL or ng/mL range for analysis.

Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive or negative ion mode.

Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the

calculated theoretical mass. Analyze the fragmentation pattern to gain further structural

information.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and for quantification.

Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid,

is commonly used for acetamide derivatives.

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a

known concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:

Flow rate: 1.0 mL/min

Injection volume: 10 µL

Column temperature: 25 °C

UV detection: 254 nm

Data Analysis: Determine the retention time of the main peak and calculate the purity based

on the peak area percentage.

Visualizations
Caption: Workflow for the synthesis and characterization of N-(Acetyloxy)acetamide.

Disclaimer: The analytical data for N-(Acetyloxy)acetamide presented in this guide is

theoretical and based on the principles of analytical chemistry, as peer-reviewed experimental

data is not currently available. This information is intended for guidance and comparative

purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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